molecular formula C10H11ClFN B13046970 (R)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13046970
M. Wt: 199.65 g/mol
InChI Key: YIXVWVJASOXRJT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a chlorine atom at the 7th position and a fluorine atom at the 5th position on the naphthalene ring, along with an amine group at the 1st position. The ® configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the halogenation of a naphthalene derivative to introduce the chlorine and fluorine atoms at the desired positions This is followed by a reduction step to convert the naphthalene ring into a tetrahydronaphthalene ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction step, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the tetrahydronaphthalene ring or the amine group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms, along with the amine group, allows the compound to form hydrogen bonds and other interactions with its targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ® compound, with different spatial arrangement of substituents.

    7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Without specific stereochemistry.

    7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom.

    5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom.

Uniqueness

The unique combination of chlorine and fluorine atoms, along with the specific ® configuration, gives ®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine distinct chemical and biological properties. This makes it valuable in applications where specific stereochemistry and functional groups are crucial for activity.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1R)-7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI Key

YIXVWVJASOXRJT-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.